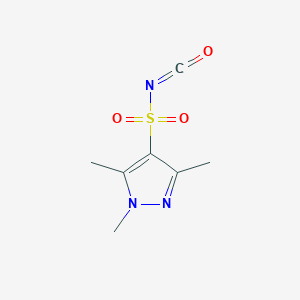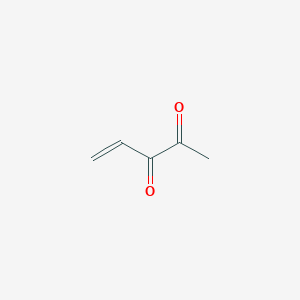
1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a butyl group attached to the benzothiazole ring and a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-butyl-2-aminobenzothiazole with an appropriate ketone, such as acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the propan-2-one moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- 1-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- 1-(3-Propyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
Comparison: 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is unique due to the presence of the butyl group, which can influence its chemical reactivity, physical properties, and biological activities. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets.
Properties
CAS No. |
91019-90-8 |
|---|---|
Molecular Formula |
C14H17NOS |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-(3-butyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C14H17NOS/c1-3-4-9-15-12-7-5-6-8-13(12)17-14(15)10-11(2)16/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
OUNHKVCJCCNJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2SC1=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)


